3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al
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Overview
Description
3-Methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al is a complex organic compound with a molecular formula of C20H32O. It belongs to the class of naphthalene derivatives and is characterized by its intricate structure, which includes a naphthalene ring system with multiple methyl groups and a penten-1-al functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthalene core One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the naphthalene skeleton
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or alkanes.
Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols or alkanes
Substitution: : Substituted naphthalenes with different functional groups
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe or reagent in biochemical studies.
Industry: : Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, but often include binding to specific sites on proteins or altering cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of multiple methyl groups and the penten-1-al functional group. Similar compounds include other naphthalene derivatives and related organic molecules. the exact arrangement of substituents and functional groups sets this compound apart.
List of Similar Compounds
Naphthalene derivatives
Other substituted naphthalenes
Related organic molecules with similar functional groups
Properties
IUPAC Name |
(E)-5-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,14,18H,6-10,12-13H2,1-5H3/b15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYNLAVXJVCXNM-RVDMUPIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1)(C)C)C)CCC(=CC=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2(CCCC(C2CC1)(C)C)C)CC/C(=C/C=O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-13-5 |
Source
|
Record name | 3-methyl-5-(3,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthyl)pent-2-en-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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